molecular formula C20H33N3O2 B3858935 N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide

N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide

Cat. No.: B3858935
M. Wt: 347.5 g/mol
InChI Key: VPXUPSSYONFEKJ-AOIWGVFYSA-N
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Description

N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a cyclohexyl group, and an oxane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the cyclohexyl group, and the construction of the oxane ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide: shares structural similarities with other pyrazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2/c1-13(2)9-17-10-16(22-14(3)24)11-19(25-17)18-12-21-23-20(18)15-7-5-4-6-8-15/h12-13,15-17,19H,4-11H2,1-3H3,(H,21,23)(H,22,24)/t16-,17+,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXUPSSYONFEKJ-AOIWGVFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(CC(O1)C2=C(NN=C2)C3CCCCC3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C[C@H](C[C@H](O1)C2=C(NN=C2)C3CCCCC3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Reactant of Route 5
N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2S,4R,6S)-2-(5-cyclohexyl-1H-pyrazol-4-yl)-6-(2-methylpropyl)oxan-4-yl]acetamide

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